molecular formula C21H21N3 B1235331 4,4'-[(4-Iminocyclohexa-2,5-dien-1-ylidene)methylene]bis(2-methylaniline)

4,4'-[(4-Iminocyclohexa-2,5-dien-1-ylidene)methylene]bis(2-methylaniline)

Cat. No. B1235331
M. Wt: 315.4 g/mol
InChI Key: RJAMLLTWCQCKGI-XFFNOMDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Magenta II free base is an imine that is 4-methylidenecyclohexa-2,5-dien-1-imine in which both the hydrogens of the methylidene group are replaced by 4-amino-3-methylphenyl groups. The hydrochloride salt is the histological dye 'magenta II'. It has a role as a histological dye and a fluorochrome. It is an imine and a substituted aniline. It is a conjugate base of a magenta II(1+).

Scientific Research Applications

Molecular Structure Analysis

The molecular structures of compounds closely related to 4,4'-[(4-Iminocyclohexa-2,5-dien-1-ylidene)methylene]bis(2-methylaniline) have been studied using methods like gas electron-diffraction, revealing insights into their non-planar carbocyclic rings and bond lengths (Trætteberg et al., 1982).

Luminescence Properties

Research on novel macrocyclic co-crystals based on compounds structurally similar to 4,4'-[(4-Iminocyclohexa-2,5-dien-1-ylidene)methylene]bis(2-methylaniline) has shown potential for applications in crystal engineering and luminescent properties. These studies indicate the ability of such compounds to form complex crystal structures with interesting luminescent properties (Li et al., 2015).

Polymeric Applications

The synthesis of polymers bearing components structurally similar to 4,4'-[(4-Iminocyclohexa-2,5-dien-1-ylidene)methylene]bis(2-methylaniline) has been investigated, revealing their potential in forming stable polyradicals with unique properties like a triplet ground state or intramacromolecular spin coupling (Nishide et al., 1997).

Crystal Packing Analysis

Studies on isomeric compounds related to 4,4'-[(4-Iminocyclohexa-2,5-dien-1-ylidene)methylene]bis(2-methylaniline) have provided insights into crystal packing phenomena, emphasizing the importance of interactions like C–H⋯N and π⋯π in the crystal structures of these molecules (Lai et al., 2006).

Catalytic Applications

Research on bis(imino)pyridine cobalt-catalyzed reactions using compounds structurally related to 4,4'-[(4-Iminocyclohexa-2,5-dien-1-ylidene)methylene]bis(2-methylaniline) has shown significant potential in catalysis, particularly in hydroboration reactions with high activity and selectivity (Obligacion & Chirik, 2013).

Electronic Structure in Solid State

Investigations into the electronic structure of evaporated thin films of highly amphoteric and polar molecules structurally akin to 4,4'-[(4-Iminocyclohexa-2,5-dien-1-ylidene)methylene]bis(2-methylaniline) have provided valuable insights into their electron-donating and accepting abilities in the solid state, which could be significant for various electronic applications (Tsutsumi et al., 2008).

properties

Product Name

4,4'-[(4-Iminocyclohexa-2,5-dien-1-ylidene)methylene]bis(2-methylaniline)

Molecular Formula

C21H21N3

Molecular Weight

315.4 g/mol

IUPAC Name

4-[(E)-(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline

InChI

InChI=1S/C21H21N3/c1-13-11-16(5-9-19(13)23)21(15-3-7-18(22)8-4-15)17-6-10-20(24)14(2)12-17/h3-12,23H,22,24H2,1-2H3/b21-16+,23-19?

InChI Key

RJAMLLTWCQCKGI-XFFNOMDFSA-N

Isomeric SMILES

CC1=C/C(=C(\C2=CC=C(C=C2)N)/C3=CC(=C(C=C3)N)C)/C=CC1=N

Canonical SMILES

CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC(=C(C=C3)N)C)C=CC1=N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-[(4-Iminocyclohexa-2,5-dien-1-ylidene)methylene]bis(2-methylaniline)
Reactant of Route 2
4,4'-[(4-Iminocyclohexa-2,5-dien-1-ylidene)methylene]bis(2-methylaniline)
Reactant of Route 3
4,4'-[(4-Iminocyclohexa-2,5-dien-1-ylidene)methylene]bis(2-methylaniline)
Reactant of Route 4
4,4'-[(4-Iminocyclohexa-2,5-dien-1-ylidene)methylene]bis(2-methylaniline)
Reactant of Route 5
4,4'-[(4-Iminocyclohexa-2,5-dien-1-ylidene)methylene]bis(2-methylaniline)
Reactant of Route 6
4,4'-[(4-Iminocyclohexa-2,5-dien-1-ylidene)methylene]bis(2-methylaniline)

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